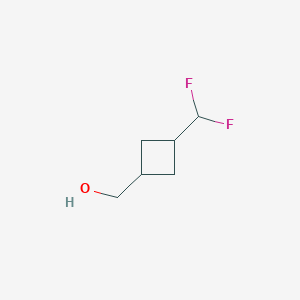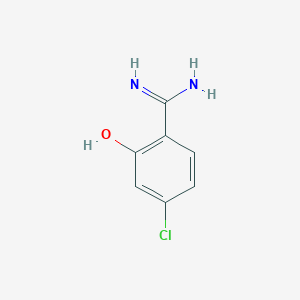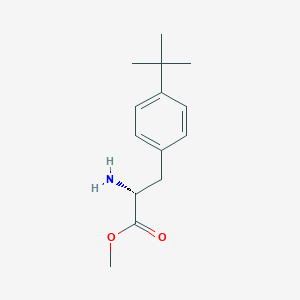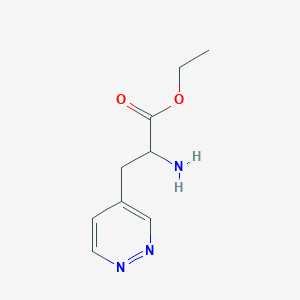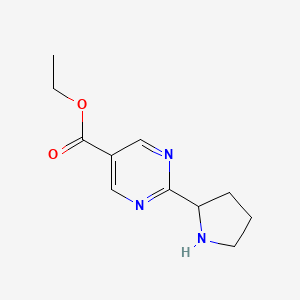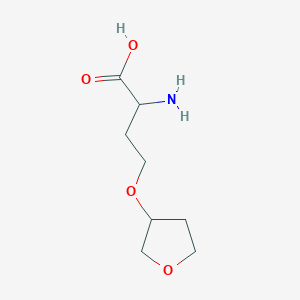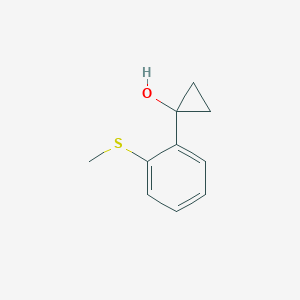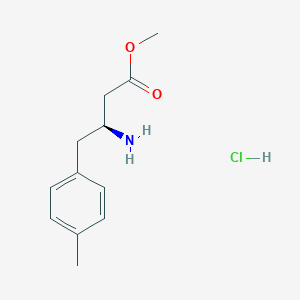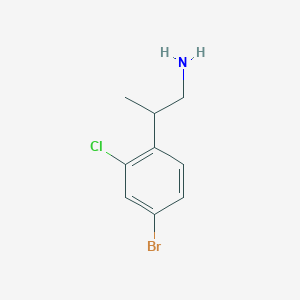
2-(4-Bromo-2-chlorophenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-chlorophenyl)propan-1-amine is an organic compound with a molecular formula of C9H11BrClN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with bromine and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenyl)propan-1-amine typically involves the bromination and chlorination of a phenylpropanamine precursor. One common method involves the reaction of 4’-chloropropiophenone with bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out in a solvent like chloroform, and the mixture is stirred overnight to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-2-chlorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the phenyl ring.
Applications De Recherche Scientifique
2-(4-Bromo-2-chlorophenyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: Research into its potential therapeutic applications, such as its use as a precursor for pharmaceutical compounds, is ongoing.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2-chlorophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, depending on the specific target. For example, it may bind to serotonin or dopamine receptors, influencing neurotransmitter activity and leading to changes in mood and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-chloropropiophenone: A structurally related compound used as an intermediate in organic synthesis.
2-(4-Bromophenyl)propan-1-amine: Similar in structure but lacks the chlorine substituent, affecting its reactivity and applications.
Uniqueness
2-(4-Bromo-2-chlorophenyl)propan-1-amine is unique due to the presence of both bromine and chlorine substituents on the phenyl ring
Propriétés
Formule moléculaire |
C9H11BrClN |
|---|---|
Poids moléculaire |
248.55 g/mol |
Nom IUPAC |
2-(4-bromo-2-chlorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11BrClN/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,5,12H2,1H3 |
Clé InChI |
BQCYLEQLEXLMFS-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C1=C(C=C(C=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Aminospiro[2.2]pentane-1-carboxylicacidhydrochloride](/img/structure/B13562028.png)
